tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate

nAChR Antagonist CNS

SAR campaigns on α4β2 nAChR or PI3K targets often fail due to positional isomer impurities in benzyl-pyrimidine intermediates. This compound eliminates that risk with its defined para-substitution and orthogonal Boc protection. • α4β2 nAChR antagonist (IC50=5.60 nM) - validated chemical probe for neurological programs • PI3K p110α inhibitor scaffold (analog IC50=35 nM) for oncology kinase libraries • Boc group stable to bases/nucleophiles; clean TFA cleavage liberates free amine without side reactions • 97% purity; standard packages 50 mg-1 g; store 2-8°C, sealed, dry

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
Cat. No. B8136752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NC=CC=N2
InChIInChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-11-12-5-7-13(8-6-12)14-17-9-4-10-18-14/h4-10H,11H2,1-3H3,(H,19,20)
InChIKeyKPTORGYPHGZRQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate: Identity, Properties, and Specifications


tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate (CAS: 2682114-26-5) is a synthetic organic compound classified as a benzyl-substituted pyrimidine carbamate [1]. Its molecular formula is C16H19N3O2, with a molecular weight of 285.34 g/mol . The compound consists of a 2-pyrimidinyl group linked to a benzyl ring at the para position, with a tert-butyl carbamate protecting group at the benzylic amine. Physicochemical properties predicted for this compound include a boiling point of 383.6±42.0 °C and a density of 1.130±0.06 g/cm³ . It is typically supplied as a solid with a standard commercial purity of 97%, available in package sizes ranging from 50 mg to 1 g .

Substitution Pattern and Protecting Group Strategy: Critical Roles


The tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate scaffold is not a generic, commodity chemical; its substitution pattern and protecting group are critical determinants of its utility. The para-substitution of the benzyl ring with the 2-pyrimidinyl moiety, combined with the tert-butyl carbamate group, is a specific and non-trivial structural arrangement. This precise geometry is essential for molecular recognition in certain biological contexts, as demonstrated by structure-activity relationship (SAR) studies on related benzyl-pyrimidine series where even minor positional isomerism can lead to a complete loss of activity [1]. Furthermore, the tert-butyl carbamate group is a strategically chosen protecting group that offers distinct advantages in multi-step synthesis. Its stability to basic conditions and nucleophiles, coupled with its clean and efficient cleavage under acidic conditions (e.g., TFA), makes it indispensable for the synthesis of complex molecules where the free amine needs to be unmasked at a specific stage without disrupting other sensitive functionalities [2]. Substituting with a different protecting group (e.g., Fmoc, Cbz) or a different substitution pattern on the aromatic ring introduces different deprotection conditions and alters the overall molecular geometry, which can compromise the fidelity of the synthetic route or the activity of the final product [3].

Quantitative Evidence Guide: Comparator-Based Analysis


Antagonistic Activity at α4β2 Nicotinic Acetylcholine Receptor

This compound demonstrates potent antagonism at the human α4β2 nicotinic acetylcholine receptor (nAChR), a key target in neurological disorders and addiction. It inhibits carbamylcholine-induced 86Rb+ ion efflux in human SHEP1 cells expressing the receptor, exhibiting an IC50 value of 5.60 nM [1]. This level of potency is highly significant and comparable to well-characterized α4β2-selective ligands. In contrast, structurally related pyrimidine-containing molecules often exhibit much lower potency at this receptor, with EC50 values for agonism in the micromolar range (e.g., 7.00 µM for a related compound on the α3β4 nAChR subtype), highlighting a clear functional divergence based on subtle structural differences [2].

nAChR Antagonist CNS Binding Assay

Inhibition of PI3K p110α Kinase by a Structural Analog

A direct structural analog of tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate, featuring an identical core but with a specific substitution pattern (e.g., a chloro and trifluoromethyl group on the pyrimidine ring), has been characterized as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) p110α catalytic subunit. This analog exhibits an IC50 value of 35 nM in a cellular assay measuring inhibition of the recombinant human enzyme expressed in Rat1 cells [1]. This high level of potency is characteristic of advanced PI3K inhibitors, a class of compounds extensively pursued for cancer therapy. In comparison, other benzyl-pyrimidine scaffolds lacking this specific core substitution show significantly reduced or no activity against this target, underscoring the importance of the core structure in achieving potent PI3K inhibition [2].

PI3K Cancer Kinase Inhibitor Oncology

Reactivity of the para-Pyrimidinyl Substitution Pattern

The para-substitution of the pyrimidin-2-yl group on the benzyl ring is a key differentiator from its ortho- and meta-isomers. In SAR studies on related N(1)-(4-substituted-benzyl)-pyrimidines designed to inhibit Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt), the para-substitution pattern was found to be essential for optimal activity [1]. The specific chain length and functional group termination at the para position were critical parameters for enzyme inhibition, whereas ortho- or meta-substituted analogs were significantly less active or completely inactive. While tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate has not been directly tested against TMPKmt, its exact para-substitution geometry is a prerequisite for any biological or catalytic activity that depends on this precise spatial arrangement of the pyrimidine and benzyl rings [1].

Organic Synthesis SAR Protecting Groups Intermediate

Research and Industrial Application Scenarios


CNS Drug Discovery for α4β2 nAChR Targets

Given its potent in vitro antagonism at the human α4β2 nAChR (IC50 = 5.60 nM) [1], tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate is a strong candidate for lead identification and early-stage optimization in programs targeting neurological conditions such as nicotine addiction, depression, or Parkinson's disease. Its nanomolar potency justifies its use as a chemical probe to interrogate α4β2 receptor function and as a starting point for medicinal chemistry campaigns aimed at developing novel therapeutics.

Targeted Kinase Inhibitor Synthesis for PI3K Pathway

The compound serves as a validated core scaffold for the development of potent kinase inhibitors. Evidence shows that a close structural analog is a potent PI3K p110α inhibitor (IC50 = 35 nM) [2]. This makes tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate a valuable building block for medicinal chemists engaged in oncology research. It can be used to synthesize focused libraries of compounds for exploring SAR around the PI3K and other lipid kinase targets, with the goal of identifying new anticancer agents.

Chemical Biology Tool for Benzyl-Pyrimidine SAR

As a representative para-substituted benzyl-pyrimidine, this compound is an essential tool for structure-activity relationship (SAR) studies [3]. Researchers can use it as a core scaffold to systematically explore the effects of additional substituents on the benzyl and pyrimidine rings on a range of biological activities. Its defined structure and the availability of synthetic protocols for its derivatization make it an ideal starting material for generating small, focused compound libraries to probe new biological targets.

Multi-Step Synthesis of Complex Pharmaceutical Intermediates

The compound's unique combination of a heteroaromatic pyrimidine ring and a tert-butyl carbamate (Boc) protected benzylic amine makes it a versatile intermediate in complex multi-step organic synthesis . The Boc group is stable under a wide range of reaction conditions (e.g., basic, nucleophilic) and can be selectively removed under mild acidic conditions to reveal a free amine for further functionalization, such as amide bond formation or reductive amination [4]. This orthogonal reactivity profile is crucial for the efficient construction of complex molecules, including Active Pharmaceutical Ingredients (APIs).

Quote Request

Request a Quote for tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.